6-(4-ethoxyphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-19-11-9-17(10-12-19)20-13-14-22(27)26(24-20)16-23(28)25-15-5-7-18-6-3-4-8-21(18)25/h3-4,6,8-14H,2,5,7,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKOWHTAVQCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-ethoxyphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. It features a dihydropyridazinone core linked to a tetrahydroquinoline moiety and an ethoxyphenyl substituent. This structural complexity is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline and pyridazinone exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
-
Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that it effectively inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Cell Line IC50 (µM) MCF-7 1.5 A549 1.8
Antimicrobial Activity
The compound was also evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to similar compounds in the tetrahydroquinoline family. These effects are hypothesized to be mediated by antioxidant activity and modulation of neurotransmitter systems, particularly dopamine and serotonin pathways .
Case Studies
- Study on Anticancer Effects : A recent study synthesized several derivatives based on the target compound and tested their efficacy against multiple cancer cell lines. The most active derivative exhibited an IC50 value of 0.9 µM against the MCF-7 cell line and demonstrated significant pro-apoptotic activity as evidenced by increased annexin V staining .
- Neuroprotection Research : Another investigation focused on the neuroprotective potential of related compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal death by up to 40% in vitro when exposed to oxidative agents .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications in the ethoxyphenyl group can enhance the selectivity and potency against specific types of cancer cells, such as breast and lung cancer cells .
Antimicrobial Properties
In addition to anticancer properties, compounds similar to 6-(4-ethoxyphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one have shown antimicrobial activity. The presence of the tetrahydroquinoline moiety is believed to contribute to this effect by interfering with microbial cell wall synthesis or function .
Material Science Applications
The unique structural features of this compound also make it suitable for applications in material science. Its potential as a precursor for synthesizing novel polymers and nanomaterials has been explored. Research has indicated that functionalized pyridazine derivatives can serve as effective building blocks for creating materials with specific electronic or optical properties .
Study 1: Anticancer Mechanism
A study conducted on a series of pyridazine derivatives showed that the compound induced apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. The presence of the ethoxy group was crucial for enhancing cellular uptake and subsequent cytotoxicity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that modifications in the phenyl ring significantly influenced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning on biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs (Table 1):
Table 1: Comparative Analysis of Key Structural Analogs
Structural and Functional Differences
- Core Heterocycles: The target compound’s dihydropyridazinone core distinguishes it from pyrimidinone (e.g., ) and tetrahydroimidazopyridine derivatives (e.g., ). The tetrahydroquinoline substituent provides a fused bicyclic system, contrasting with the monocyclic quinoxaline in or the coumarin group in .
Substituent Effects :
- The 4-ethoxyphenyl group (common in and the target compound) enhances lipophilicity compared to electron-withdrawing groups like nitro (in ). This may improve membrane permeability but reduce aqueous solubility.
- The ketone at position 2 in the target compound is absent in coumarin-containing analogs (e.g., ), which instead feature lactone or coumarin-based electron-deficient systems.
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step condensation and cyclization reactions, similar to the high-yield preparation of pyrimidinone derivatives in . In contrast, tetrahydroimidazopyridines (e.g., ) require one-pot multi-component reactions but achieve moderate yields (51–55%), suggesting scalability challenges.
Physicochemical and Spectroscopic Properties
- Melting Points: The tetrahydroimidazopyridine derivatives () exhibit higher melting points (215–245°C) than typical pyridazinones or pyrimidinones, likely due to stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline states .
- Spectroscopic Characterization: 1H NMR: The target compound’s ethoxyphenyl group would show characteristic aromatic protons at δ 6.8–7.2 ppm, similar to analogs in . IR: A carbonyl stretch (~1700 cm⁻¹) is expected for the pyridazinone ketone, aligning with data for pyrimidinones in .
Methodological Considerations
- Structural Elucidation : Tools like SHELXL (for X-ray refinement; ) and WinGX/ORTEP (for crystallography; ) are critical for confirming the target compound’s geometry, as seen in related studies .
- Hydrogen Bonding Analysis : Graph-set analysis () could clarify differences in melting points and stability between the target compound and its analogs.
Q & A
Q. What are the common synthetic pathways for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of 4-ethoxyphenylhydrazine with a diketone precursor to form the dihydropyridazinone core.
- Step 2 : Introduction of the 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group via nucleophilic substitution or alkylation.
- Step 3 : Purification via column chromatography and recrystallization.
Q. Key Considerations :
- Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. For instance, refluxing in ethanol or acetonitrile is common for similar heterocycles .
- Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 24h | 72–84 | |
| 2 | DMF, K₂CO₃, 80°C | 65 |
Q. Which spectroscopic techniques are most effective for characterizing structural features?
Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., dihydropyridazinone ring protons at δ 6.5–7.5 ppm) and confirms substitution patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).
Q. Example Workflow :
Record NMR in deuterated DMSO or CDCl₃.
Compare experimental IR peaks with computational predictions (e.g., DFT) to validate assignments .
Advanced Research Questions
Q. How can computational modeling predict biological activity or binding mechanisms?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., viral proteases). For example, the tetrahydroquinoline moiety may engage in π-π stacking with aromatic residues .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic carbons on the pyridazinone ring).
Case Study :
A study on a structurally similar antiviral agent employed MD simulations to assess binding stability over 100 ns, revealing key hydrogen bonds with the target active site .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer :
- Systematic Replication : Reproduce assays under standardized conditions (e.g., cell lines, IC₅₀ protocols).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays).
Example :
Discrepancies in IC₅₀ values for dihydropyridazinone analogs may arise from differences in assay pH or incubation time. Control these variables and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
5. Designing SAR studies to optimize pharmacological profiles
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethoxyphenyl or tetrahydroquinoline groups.
- Activity Testing : Screen against target enzymes (e.g., kinases, proteases) to correlate structural changes with potency.
Table 2 : Hypothetical SAR Data Based on Analogous Compounds
| Substituent | Enzyme Inhibition (%) | Reference |
|---|---|---|
| 4-Ethoxyphenyl | 85 | |
| 4-Methoxyphenyl | 72 | |
| 4-Chlorophenyl | 63 |
Insight : Bulkier substituents (e.g., ethoxy) enhance hydrophobic interactions, improving binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
